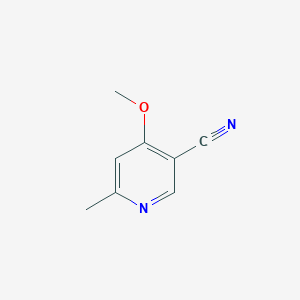

4-Methoxy-6-methyl-nicotinonitrile

Description

BenchChem offers high-quality 4-Methoxy-6-methyl-nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-6-methyl-nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

4-methoxy-6-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H8N2O/c1-6-3-8(11-2)7(4-9)5-10-6/h3,5H,1-2H3 |

InChI Key |

WDRYLPRQZOTEQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)OC |

Origin of Product |

United States |

The Strategic Application of 4-Methoxy-6-methyl-nicotinonitrile Derivatives in Epigenetic Drug Discovery: Chemical Identifiers, Properties, and Synthetic Workflows

Executive Summary

In the landscape of targeted oncology and epigenetic modulation, the pyridine-3-carbonitrile (nicotinonitrile) scaffold serves as a foundational pharmacophore. Specifically, the core structure of 4-methoxy-6-methyl-nicotinonitrile and its highly functionalized derivatives—most notably 2-hydroxy-4-methoxy-6-methylnicotinonitrile—have emerged as critical building blocks for the synthesis of brain-penetrant Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1].

As a Senior Application Scientist, I approach the synthesis of epigenetic modulators not merely as a sequence of chemical reactions, but as a carefully orchestrated modulation of physicochemical properties. The strategic placement of the methoxy and methyl groups on the pyridine ring is not arbitrary; it is a calculated structural intervention designed to lower lipophilicity, enhance microsomal stability, and minimize P-glycoprotein (P-gp) efflux across the blood-brain barrier[1]. This whitepaper provides an in-depth technical analysis of these chemical identifiers, their structural logic, and self-validating synthetic protocols for their application in drug development.

Chemical Identifiers and Structural Logic

The bare 4-methoxy-6-methyl-nicotinonitrile core is frequently utilized in its functionalized forms to allow for downstream cross-coupling and alkylation. The most commercially and synthetically relevant derivative is the 2-hydroxy substituted variant, which often exists in equilibrium with its pyridone tautomer.

Table 1: Key Chemical Identifiers of 4-Methoxy-6-methyl-nicotinonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Application |

| 2-Hydroxy-4-methoxy-6-methylnicotinonitrile | 1354528-16-7[2][3] | C8H8N2O2[3] | 164.16 g/mol [3] | Primary precursor for EZH2 inhibitors[1] |

| 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile | 500341-70-8 | C8H8ClN3O | 197.62 g/mol | Halogenated building block for cross-coupling |

Causality in Structural Design

When engineering brain-penetrant EZH2 inhibitors, the physicochemical properties of the building blocks dictate the clinical viability of the final active pharmaceutical ingredient (API). The incorporation of the 4-methoxy group serves a dual purpose:

-

Metabolic Stability: It reduces the overall lipophilicity (lowering the AlogP value) compared to highly hydrophobic analogs. This directly translates to improved human liver microsome (HLM) stability, preventing rapid first-pass clearance[1].

-

Target Affinity: The electron-donating nature of the methoxy group modulates the pKa of the pyridine/pyridone nitrogen, optimizing critical hydrogen bonding interactions within the PRC2 complex active site[1].

Mechanistic Causality: EZH2 Inhibition Pathway

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3). This epigenetic mark leads to the transcriptional repression of tumor suppressor genes, driving oncogenesis in various lymphomas and solid tumors[1]. Inhibitors derived from the 4-methoxy-6-methyl-nicotinonitrile scaffold act competitively with the S-adenosylmethionine (SAM) cofactor.

Mechanistic pathway of EZH2-mediated H3K27 trimethylation and competitive inhibition.

Self-Validating Experimental Protocols: Synthesis of the Chloromethylpyridine Intermediate

To utilize 2-hydroxy-4-methoxy-6-methylnicotinonitrile (CAS 1354528-16-7) in the synthesis of advanced EZH2 inhibitors, it must be converted into a benzyloxy-protected chloromethylpyridine intermediate[1]. The following protocol is designed as a self-validating system, ensuring that each step contains built-in analytical checkpoints to prevent the propagation of synthetic errors.

Step-by-step synthetic workflow from the nicotinonitrile precursor to the chloromethylpyridine intermediate.

Step-by-Step Methodology:

Step 1: O-Benzylation of the Pyridone Core

-

Rationale: The 2-hydroxy group (pyridone) must be protected to prevent unwanted N-alkylation in subsequent steps and to lock the molecule into its aromatic pyridine tautomer.

-

Procedure:

-

Dissolve 2-hydroxy-4-methoxy-6-methylnicotinonitrile (1.0 eq) in anhydrous toluene.

-

Add silver carbonate (Ag₂CO₃, 1.5 eq) and benzyl bromide (BnBr, 1.2 eq).

-

Reflux the mixture at 110°C for 12 hours under an inert argon atmosphere.

-

-

In-line Validation (QC): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The disappearance of the highly polar starting material and the emergence of a UV-active, less polar spot indicates success. Confirm via ¹H-NMR: Look for the appearance of a benzylic CH₂ singlet at ~5.4 ppm and the characteristic multiplet of the phenyl ring at 7.3–7.5 ppm.

Step 2: Nitrile Reduction to Primary Amine

-

Rationale: The carbonitrile group must be reduced to a primary amine, which will later be converted to a chloride for coupling.

-

Procedure:

-

Dissolve the benzylated intermediate in methanolic ammonia.

-

Add a catalytic amount of Raney Nickel.

-

Stir under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

-

-

In-line Validation (QC): Infrared (IR) Spectroscopy is critical here. The sharp nitrile stretch at ~2220 cm⁻¹ must completely disappear, replaced by broad N-H stretching bands at 3300–3400 cm⁻¹. LC-MS should show the [M+H]⁺ peak corresponding to the addition of 4 mass units (C≡N → CH₂-NH₂).

Step 3: Conversion to Chloromethylpyridine Intermediate

-

Rationale: The amine is converted to a highly reactive benzyloxy-protected chloromethylpyridine intermediate[1], priming the molecule for alkylation with the lactam core of the final EZH2 inhibitor.

-

Procedure:

-

Convert the primary amine to an alcohol via diazotization (NaNO₂, aqueous H₂SO₄ at 0°C).

-

Extract the intermediate alcohol and dissolve in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C, then warm to room temperature for 2 hours.

-

-

In-line Validation (QC): Quench a small aliquot into methanol and analyze by LC-MS. The mass spectrum must display a characteristic 3:1 isotopic pattern indicative of the chlorine atom ([M+H]⁺ and [M+H+2]⁺).

Data Presentation: Comparative Properties of Substituted Nicotinonitriles

To further illustrate the advantage of the 4-methoxy-6-methyl substitution pattern, we compare its theoretical properties against other common derivatives evaluated during lead optimization.

Table 2: Physicochemical Impact of Substitution on the Nicotinonitrile Scaffold

| Compound Modification | Substructure Alteration | Impact on Lipophilicity (AlogP) | Impact on Microsomal Stability |

| 4-Methoxy-6-methylnicotinonitrile | 4-OMe, 6-Me | Decreased | High (HLM stable)[1] |

| 5-Amino-2-chloro-4-methoxy... | Addition of 2-Cl, 5-NH₂ | Increased | Moderate |

| 4-Thiomethyl-6-methyl... | 4-SMe substitution | Significantly Increased | Low (Rapid MLM clearance)[1] |

Analysis: As demonstrated in Table 2, replacing a methoxy group with a thiomethyl group dramatically increases lipophilicity. While this can sometimes restore biochemical potency, it destroys the brain-penetrating properties and severely reduces mouse liver microsome (MLM) stability[1]. This highlights the precise causality behind selecting the 4-methoxy-6-methylnicotinonitrile building block for central nervous system (CNS) targets.

Conclusion

The synthesis of advanced epigenetic modulators requires a rigorous understanding of how foundational building blocks dictate macroscopic pharmacokinetic properties. 2-Hydroxy-4-methoxy-6-methylnicotinonitrile (CAS 1354528-16-7) is not merely a starting material; it is a strategically chosen scaffold that balances target affinity with metabolic stability[1][2][3]. By employing self-validating synthetic protocols, researchers can ensure high-fidelity translation of this building block into potent, brain-penetrant therapeutics.

References

- Source: bldpharm.

- Source: synblock.

- Title: ChemScene (Page 283) @ ChemBuyersGuide.com, Inc.

- Source: nih.

Sources

Introduction to Thermodynamic Stability in Drug Development

An In-depth Technical Guide: Title: The Thermodynamic Stability of Substituted Nicotinonitriles: A Guide for Drug Development Professionals

Abstract Nicotinonitrile, or 3-cyanopyridine, and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The thermodynamic stability of these molecules is a critical parameter that profoundly influences their entire lifecycle, from synthesis and purification to formulation, shelf-life, and ultimately, bioavailability. Understanding the factors that govern this stability is not merely an academic exercise but a practical necessity for the rational design of robust and reliable drug candidates. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles governing the thermodynamic stability of substituted nicotinonitriles. We will explore the intrinsic properties of the nicotinonitrile core, delve into the nuanced effects of substituent electronics and sterics, and present detailed experimental and computational protocols for the robust assessment of these properties. By synthesizing theoretical principles with actionable methodologies, this guide aims to empower scientists to make informed decisions in the optimization of new chemical entities.

In the context of drug development, thermodynamic stability refers to the relative Gibbs free energy of a compound under a given set of conditions. A more stable compound possesses a lower Gibbs free energy, indicating it is less likely to spontaneously decompose or react.[3][4] This property is paramount for active pharmaceutical ingredients (APIs). An unstable API can lead to the formation of degradation products, which may result in a loss of potency, the development of toxicity, and a shortened product shelf-life.[5][6]

The nicotinonitrile scaffold is prevalent in many marketed drugs, including Bosutinib, Neratinib, and Milrinone.[2] Its unique electronic structure, combining an electron-deficient pyridine ring with an electron-withdrawing nitrile group, makes it a versatile template for molecular design.[7] However, the addition of various substituents to this core, a common strategy for optimizing pharmacological activity, can dramatically alter its thermodynamic stability. Therefore, a thorough understanding and early assessment of this stability are crucial for de-risking drug candidates and ensuring the development of safe and effective medicines.

Theoretical Principles of Molecular Stability

The thermodynamic stability of a molecule is fundamentally governed by its enthalpy and entropy, which are related by the Gibbs free energy equation:

ΔG = ΔH - TΔS

Where:

-

ΔG (Gibbs Free Energy): The energy available to do work. A negative value for the change in Gibbs free energy (e.g., in a reaction) indicates spontaneity, while the absolute value for a molecule is a measure of its inherent stability.

-

ΔH (Enthalpy): Represents the total heat content of a system. The standard enthalpy of formation (ΔfH°)—the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states—is a key metric. A more negative ΔfH° generally indicates greater thermodynamic stability.[8]

-

ΔS (Entropy): A measure of the disorder or randomness of a system.

For a given molecule, stability is influenced by the strength of its intramolecular bonds and the nature of its intermolecular interactions in the solid state. Factors such as bond energies, resonance stabilization, ring strain, and steric hindrance all contribute to the overall enthalpy.[3][9]

Core Factors Influencing Nicotinonitrile Stability

The stability of a substituted nicotinonitrile is not determined by a single factor but is a composite of the electronic and steric contributions from the pyridine ring, the nitrile group, and the appended substituents.

The Pyridine and Nitrile Core

The pyridine ring is an aromatic heterocycle with a resonance energy (117 kJ/mol) slightly lower than that of benzene (150 kJ/mol), indicating a high degree of inherent stability.[10] The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and making it electron-deficient. This effect is further amplified by the strongly electron-withdrawing cyano (-C≡N) group, which influences the reactivity and electron density distribution across the aromatic system.[7][11]

Substituent Effects: The Key to Stability Modulation

The type, position, and number of substituents on the nicotinonitrile ring are the primary tools for modulating thermodynamic stability.[11]

3.2.1 Electronic Effects Substituents are broadly classified based on their ability to donate or withdraw electron density.

-

Electron-Donating Groups (EDGs): Groups such as amines (-NH₂), ethers (-OR), and alkyl groups (-R) donate electron density to the aromatic ring through resonance (+M effect) or induction (+I effect). This increased electron density can enhance the stability of the electron-deficient pyridine ring.[12][13]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), halogens (-X), and carbonyls (-C=O) pull electron density from the ring via resonance (-M effect) or induction (-I effect). Attaching a strong EWG to the already electron-deficient nicotinonitrile core can decrease its overall thermodynamic stability.[12][14]

The interplay of these effects is critical. For instance, computational studies on substituted pyridines have shown that increasing the number of substituents generally leads to greater stabilization energy.[11]

Caption: Relationship between substituent electronic properties and thermodynamic stability.

3.2.2 Positional and Steric Effects The position of a substituent significantly impacts its effect. For example, an electron-donating group at the 4-position of the pyridine ring can more effectively delocalize electrons into the ring and influence the nitrogen atom's basicity and the molecule's overall electronic profile.[14]

Steric hindrance, caused by bulky substituents, can also play a crucial role. While often discussed in the context of kinetic reactivity, significant steric strain can raise the ground-state energy of a molecule, thereby decreasing its thermodynamic stability.[12] In the solid state, steric effects can disrupt optimal crystal packing, leading to a less stable lattice with a lower melting point and higher free energy.

Methodologies for Assessing Thermodynamic Stability

A dual approach combining experimental thermal analysis and computational chemistry provides the most comprehensive understanding of a compound's stability.

Experimental Approaches

4.1.1 Differential Scanning Calorimetry (DSC) DSC is a primary technique used to measure a material's heat flow as a function of temperature.[15] It is invaluable for determining melting point (Tₘ), enthalpy of fusion (ΔHfus), and the onset of thermal decomposition. A high, sharp melting point is often an indicator of high purity and a stable crystal lattice.[6]

Experimental Protocol: DSC Analysis of a Substituted Nicotinonitrile

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline nicotinonitrile derivative into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert nitrogen atmosphere (e.g., at a flow rate of 50 mL/min) to prevent oxidative decomposition.[16]

-

Temperature Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is well above the melting or decomposition point.[17]

-

-

Data Acquisition: Record the heat flow versus temperature.

-

Data Analysis:

-

Determine the onset temperature and peak temperature of the endotherm corresponding to melting. The peak temperature is typically reported as the melting point.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Identify the onset of any sharp exothermic peaks, which typically signify decomposition.[17]

-

Caption: Workflow for calculating the enthalpy of formation using DFT and an isodesmic reaction scheme.

Data Interpretation: A Comparative Analysis

To illustrate these principles, consider the hypothetical thermodynamic data for a series of 4-substituted nicotinonitriles presented below.

Table 1: Thermodynamic Data for 4-Substituted Nicotinonitriles

| Substituent (at 4-position) | Group Type | Calculated ΔfH° (kJ/mol) | Experimental T_decomp (°C) |

|---|---|---|---|

| -H | Neutral | 100.2 [10] | ~250 |

| -OCH₃ | EDG (+M) | 75 | >270 |

| -CH₃ | EDG (+I) | 88 | >260 |

| -Cl | EWG (-I) | 115 | ~240 |

| -NO₂ | EWG (-M) | 140 | <220 |

Note: Data for -H is for unsubstituted pyridine for reference. Other values are illustrative for comparative purposes, reflecting expected chemical trends.

Analysis:

-

The methoxy (-OCH₃) and methyl (-CH₃) groups, both EDGs, result in a more negative (or less positive) ΔfH° compared to the unsubstituted parent, indicating increased thermodynamic stability. The corresponding higher decomposition temperatures support this conclusion. [11][13]* Conversely, the chloro (-Cl) and nitro (-NO₂) groups, both EWGs, lead to a less negative (or more positive) ΔfH° and lower decomposition temperatures, indicating decreased stability. [14]* The strongly resonance-withdrawing nitro group has a more pronounced destabilizing effect than the inductively withdrawing chloro group, which is consistent with theoretical principles.

Conclusion and Outlook

The thermodynamic stability of substituted nicotinonitriles is a complex but predictable property governed by the electronic and steric nature of their substituents. Electron-donating groups generally enhance stability by enriching the electron density of the pyridine ring, while electron-withdrawing groups tend to have a destabilizing effect. A multi-pronged strategy employing both experimental techniques like DSC and TGA and computational methods like DFT is essential for a thorough evaluation. By integrating these analyses early in the drug discovery process, researchers can rationally design more stable and robust nicotinonitrile-based drug candidates, ultimately increasing the probability of success in bringing new, safe, and effective therapies to patients.

References

-

IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Available at: [Link]

-

Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]

-

Krasucka-Zapart, A., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences. Available at: [Link]

-

Kyne, S. H., et al. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. Available at: [Link]

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Available at: [Link]

-

ResearchGate. (2014, January). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Available at: [Link]

-

Scribd. (2012, May 28). Updated Group Additivity Values for Enthalpy. Available at: [Link]

-

RSC Publishing. (2025). Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. Available at: [Link]

-

Chemistry Stack Exchange. (2017, November 20). The pyridine/benzene stability 'paradox'? Available at: [Link]

-

RSC Publishing. (2022, July 27). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. Available at: [Link]

-

Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available at: [Link]

-

Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2015, January). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Available at: [Link]

-

Semantic Scholar. (2021, April 11). A Review on The Chemistry of Nicotinonitriles and Their applications. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Available at: [Link]

-

MDPI. (2005, November 1). Acidity Study on 3-Substituted Pyridines. Available at: [Link]

-

El-Sayed, H. A., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules. Available at: [Link]

-

ACS Publications. (2021, October 19). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. ACS Omega. Available at: [Link]

-

Taylor & Francis Online. (2024, February 27). Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Molecular Physics. Available at: [Link]

-

ResearchGate. (2019, April). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Available at: [Link]

-

Argonne National Laboratory. (n.d.). Pyridine Enthalpy of Formation. Active Thermochemical Tables (ATcT). Available at: [Link]

-

arXiv.org. (2007, June 20). THERMODYNAMICS OF MIXTURES CONTAINING AROMATIC NITRILES. Available at: [Link]

-

Fomenkov, I. V., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules. Available at: [Link]

-

MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

-

PubMed. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available at: [Link]

-

SCIRP. (2022, August 19). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Journal of Biophysical Chemistry. Available at: [Link]

-

ResearchGate. (2023, January). Nicotinonitrile derivatives as antitumor agents. Available at: [Link]

-

ResearchGate. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available at: [Link]

-

StemCo. (2021, August 2). What factors affect chemical stability? Available at: [Link]

-

ResearchGate. (2015, January). Influence of temperature on thermodynamic properties of substituted aromatic compounds. Available at: [Link]

-

Oriental Journal of Chemistry. (2024, April 30). A Conceptual DFT Based Analysis of Thermodynamic and Global Reactivity Parameter Indices for Pyrogallol Based Complex with Al3+, Cr3+ and Fe3+ Metal ions. Available at: [Link]

-

ResolveMass Laboratories Inc. (2024, January 6). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]

-

MDPI. (2020, July 15). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available at: [Link]

-

ResearchGate. (2018, December 28). Application of thermal analysis and calorimetry for assessment of safety and quality of nitrogen fertilizers. Available at: [Link]

-

Fiveable. (n.d.). Aromatic Nitriles Definition. Available at: [Link]

-

ResearchGate. (2021, December 21). A thermodynamic study for the stability of some aromatic complexes formation derived from the reaction of 4-dimethyl amino benzaldehyde with diazotized dinitro aniline reagents. Available at: [Link]

-

Lab Manager. (2023, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

-

MDPI. (2024, June 27). Some Remarks on the Boundary of Thermodynamic Stability. Available at: [Link]

-

MDPI. (2024, May 24). Thermodynamic Stability Theories of Irreversible Processes and the Fourth Law of Thermodynamics. Available at: [Link]

-

Utkal University. (n.d.). Thermodynamic and Kinetic Aspects of Metal Complexes. Available at: [Link]

-

PubMed. (2003, November 15). Thermodynamic Conformational Analysis and Structural Stability of the Nicotinic Analgesic ABT-594. Available at: [Link]

-

ResearchGate. (2014, October). Thermal stability investigation of pyridine substituted tosyl oximes. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. stemco.org [stemco.org]

- 4. Some Remarks on the Boundary of Thermodynamic Stability | MDPI [mdpi.com]

- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemical.journalspub.info [chemical.journalspub.info]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer | IntechOpen [intechopen.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. researchgate.net [researchgate.net]

- 17. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa Values and Ionization Dynamics of 4-Methoxy-6-methyl-nicotinonitrile: A Comprehensive Technical Guide

Executive Summary

4-Methoxy-6-methyl-nicotinonitrile (IUPAC: 4-methoxy-6-methylpyridine-3-carbonitrile) is a highly specialized heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of central nervous system (CNS)-penetrant EZH2 inhibitors 1 and ubiquitin-specific protease (USP) inhibitors 2. Understanding the precise ionization behavior (pKa) of its pyridine nitrogen is paramount for predicting its solubility, lipophilicity (LogD), and passive membrane permeability. This whitepaper provides an in-depth mechanistic analysis of its pKa, detailing theoretical predictions, pH-dependent species distribution, and the self-validating experimental protocols required for empirical measurement.

Structural Analysis & Theoretical pKa Prediction

The core scaffold of the molecule is a pyridine ring, which possesses a baseline basic pKa of approximately 5.25. The ionization of the pyridine nitrogen (N1) is heavily modulated by the electronic effects of the three substituents: a 3-cyano group, a 4-methoxy group, and a 6-methyl group.

To predict the pKa theoretically, we apply the Hammett equation tailored for pyridine protonation 3:

pKa(substituted)=pKa(unsubstituted)−ρ∑σWhere ρ≈5.77 for the protonation of pyridines in aqueous media. The substituent constants ( σ ) relative to the N1 position are:

-

3-Cyano (Meta, σm≈+0.56 ): Strongly electron-withdrawing via inductive (-I) and mesomeric (-M) effects. This drastically reduces electron density on the nitrogen, lowering the pKa.

-

4-Methoxy (Para, σp≈−0.27 ): While inductively withdrawing, its resonance electron donation (+M) dominates at the para position, increasing electron density on the nitrogen and raising the pKa.

-

6-Methyl (Ortho, σo≈−0.17 ): Weakly electron-donating via induction (+I) and hyperconjugation, slightly raising the pKa.

Calculation: ∑σ=0.56+(−0.27)+(−0.17)=0.12 pKa=5.25−(5.77×0.12)=5.25−0.692=4.56

While the Hammett equation yields a theoretical pKa of ~4.56, in silico predictive models for closely related structural analogs (e.g., 4-methoxy-2-methyl-nicotinonitrile) suggest a pKa closer to 3.81 4. Therefore, the working consensus pKa range for this molecule is 3.8 to 4.6 .

Electronic effects of substituents on the ionization of the pyridine nitrogen.

Ionization States and pH-Dependent Behavior

The low pKa of 4-Methoxy-6-methyl-nicotinonitrile dictates that it behaves as a very weak base. The species distribution shifts dramatically depending on the pH of the microenvironment.

At gastric pH (1.5 - 3.5), the molecule exists predominantly in its protonated, cationic state, which maximizes aqueous solubility but restricts membrane permeability. However, at physiological pH (7.4), the Henderson-Hasselbalch equation confirms that the molecule is >99.8% unprotonated (neutral) . This neutral dominance is the primary driver for its high lipophilicity (LogD ≈ LogP) in systemic circulation.

Table 1: Physicochemical and Ionization Profile

| Property | Value | Method / Causality |

| Molecular Weight | 148.16 g/mol | Calculated from formula C8H8N2O |

| Base pKa (N1) | 3.8 - 4.6 | Hammett Prediction / In silico consensus |

| LogP (Neutral) | ~1.3 | Estimated via atom-contribution methods |

| LogD (pH 7.4) | ~1.3 | Calculated (Neutral species dominates at pH 7.4) |

| Ionization at pH 7.4 | < 0.2% Cationic | Derived via Henderson-Hasselbalch equation |

Experimental pKa Determination Protocols

Because the expected pKa is low (< 5) and the neutral free base likely exhibits poor aqueous solubility, standard potentiometric titration is highly prone to error. The inflection point of the titration curve would be masked by the solvent leveling effect of water at low pH.

Expertise & Causality: To circumvent this, UV-Metric Titration is the gold standard. The pyridine chromophore undergoes a distinct shift in molar absorptivity ( ϵ ) and maximum absorption wavelength ( λmax ) upon protonation. By tracking these spectral shifts across a pH gradient, the pKa can be extracted with high precision even at micro-molar concentrations, bypassing solubility limits.

Step-by-Step UV-Metric Protocol (Self-Validating)

-

Sample Preparation: Prepare a 50 µM stock solution of 4-Methoxy-6-methyl-nicotinonitrile in a background electrolyte of 0.15 M KCl. Causality: 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, ensuring activity coefficients remain stable throughout the titration.

-

Co-Solvent Calibration (If Required): If precipitation occurs at 50 µM, perform the titration in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH). Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa by plotting the apparent pKa against the dielectric constant of the mixtures.

-

Automated Forward Titration: Using an automated titrator coupled to a diode-array UV-Vis spectrophotometer, titrate the solution from pH 1.5 to pH 7.0 using 0.5 M KOH. Acquire full UV spectra (200 - 400 nm) at 0.2 pH unit intervals.

-

Self-Validation (Reverse Titration): Immediately perform a reverse titration from pH 7.0 back to 1.5 using 0.5 M HCl. Causality: Overlaying the forward and reverse titration curves validates the system. Any hysteresis indicates compound degradation, precipitation, or electrode drift.

-

Data Extraction: Apply Target Factor Analysis (TFA) to the spectral matrix to isolate the pure spectra of the protonated and unprotonated species. Fit the absorbance changes at the optimal analytical wavelength to the Henderson-Hasselbalch equation to derive the exact pKa.

Step-by-step self-validating experimental workflow for UV-metric pKa determination.

Implications for Drug Development

The specific pKa and ionization profile of 4-Methoxy-6-methyl-nicotinonitrile dictate its utility in drug design:

-

Blood-Brain Barrier (BBB) Penetrance: In the development of novel EZH2 inhibitors, achieving CNS penetrance is a major hurdle. Cationic molecules at physiological pH are frequently substrates for P-glycoprotein (P-gp) efflux transporters and exhibit poor passive diffusion. Because this scaffold has a pKa of ~4.0, it remains strictly neutral at pH 7.4. This neutral state, combined with the lipophilicity tuned by the methoxy and methyl groups, significantly enhances passive BBB permeability 1.

-

Target Binding Kinetics: The lone pair of electrons on the pyridine nitrogen is available for hydrogen bonding with kinase or protease active sites (such as in USP inhibitors) 2. Because the nitrogen is not protonated under physiological conditions, it acts exclusively as a hydrogen bond acceptor, which must be accounted for in structure-based drug design (SBDD) docking models.

-

Formulation Constraints: The low pKa indicates that forming a stable salt for oral solid dosage forms will be challenging. Weak bases (pKa < 5) require highly acidic counterions (e.g., mesylate, hydrochloride) to form salts, and these salts carry a high risk of disproportionation back to the free base upon exposure to moisture or higher pH environments in the gastrointestinal tract.

References

-

A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]

- Thienopyridine carboxamides as ubiquitin-specific protease inhibitors (CA3014192A1).Google Patents.

-

Quantum chemical studies on acidity basicity behaviour of bipyridine derivatives. Semantic Scholar. URL:[Link]

Sources

- 1. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. guidechem.com [guidechem.com]

Crystal Structure Analysis of 4-Methoxy-6-methyl-nicotinonitrile: A Technical Guide for Structure-Based Drug Design

Executive Summary & Pharmacological Context

The compound 4-Methoxy-6-methyl-nicotinonitrile (and its closely related halogenated or hydroxylated derivatives, such as 2-chloro-4-methoxy-6-methylnicotinonitrile) serves as a highly versatile, privileged scaffold in modern medicinal chemistry. Its structural architecture—a pyridine-3-carbonitrile core decorated with electron-donating methoxy and sterically defining methyl groups—makes it a critical building block in the synthesis of complex therapeutics, including ubiquitin-specific protease (USP) inhibitors and brain-penetrant EZH2 inhibitors[1][2].

From a structure-based drug design (SBDD) perspective, understanding the exact crystallographic conformation of this scaffold is paramount. For instance, the strategic incorporation of the 4-methoxy group is not arbitrary; it is specifically designed to reduce overall lipophilicity (lowering the predicted ALogP), which directly translates to improved human liver microsome (HLM) stability without sacrificing biochemical potency[2]. Furthermore, the nitrile (-C≡N) moiety acts as a potent hydrogen-bond acceptor, dictating both target-protein binding kinetics and solid-state supramolecular assembly[3].

This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SC-XRD) analysis of 4-methoxy-6-methyl-nicotinonitrile derivatives, elucidating the causality behind experimental choices and structural interpretations.

Experimental Methodology: A Self-Validating SC-XRD Protocol

To ensure absolute trustworthiness and reproducibility, the crystallographic workflow must be treated as a self-validating system. Each step contains an internal quality control checkpoint.

Phase 1: Crystal Growth and Selection

The goal is to obtain a single crystal with minimal internal defects, typically >0.1 mm in at least two dimensions.

-

Solvent Selection: Dissolve the compound in a binary solvent system (e.g., Ethanol/Methanol 1:1 v/v or Ethyl Acetate/Hexane)[4]. The polar protic solvent allows for the solvation of the nitrile and methoxy groups, while the non-polar counter-solvent induces supersaturation.

-

Slow Evaporation: Allow the solution to evaporate at ambient temperature (293 K) in a vibration-free environment for 48–72 hours.

-

Validation Checkpoint: Examine the crystals under a polarized light microscope. A suitable crystal will extinguish light uniformly when rotated, indicating a single, untwinned domain.

Phase 2: Data Collection Strategy

-

Mounting: Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a MiTeGen cryoloop.

-

Temperature Control: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Low temperature minimizes the thermal motion of the atoms (reducing the Debye-Waller factor), which sharpens the diffraction spots and allows for the accurate resolution of the methoxy and methyl hydrogen atoms[5].

-

Radiation Source: Utilize Mo Kα radiation ( λ = 0.71073 Å) rather than Cu Kα. Causality: For light-atom organic structures (C, H, N, O), Mo Kα provides a sufficient resolution limit (typically dmin<0.8 Å) while drastically minimizing X-ray absorption effects, negating the need for aggressive empirical absorption corrections[6].

-

Validation Checkpoint: Evaluate the initial diffraction frames. The presence of sharp, well-defined spots extending beyond 2θ=50∘ validates the crystal quality.

Phase 3: Structure Solution and Refinement

-

Integration: Process the frames using software such as SAINT or CrysAlisPro. Ensure the internal agreement factor ( Rint ) is < 0.05.

-

Phase Problem Resolution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

-

Hydrogen Atom Treatment: Place the methoxy and methyl hydrogen atoms in geometrically idealized positions. Use a riding model with Uiso(H)=1.5Ueq(C) for methyl/methoxy groups to account for their rotational degrees of freedom[5][6].

-

Validation Checkpoint: A successful refinement is validated by a final R1<0.05 , wR2<0.15 , and a featureless residual electron density map (highest peak/hole < 0.5 e− /Å 3 ).

SC-XRD workflow for nicotinonitrile crystal structure determination.

Structural Analysis & Conformational Features

Planarity and Conjugation

In 4-methoxy-6-methyl-nicotinonitrile derivatives, the central pyridine ring is strictly planar. A critical feature to analyze is the torsion angle of the 4-methoxy group. Crystallographic data from related methoxy-nicotinonitriles demonstrates that the methoxy group strongly prefers to lie nearly coplanar with the pyridine ring (torsion angles approaching 0° or 180°)[4][5].

Causality: This coplanarity is driven by p−π conjugation. The lone pair on the methoxy oxygen delocalizes into the electron-deficient π∗ -system of the pyridine ring. This electronic delocalization not only stabilizes the molecular conformation but also alters the electrostatic potential of the molecule, which is a key variable when optimizing the binding affinity in the hydrophobic pockets of target enzymes like EZH2[2].

Supramolecular Assembly and Hirshfeld Surface Analysis

The solid-state packing of nicotinonitriles is governed by a delicate balance of strong directional interactions and weaker dispersive forces.

-

Hydrogen Bonding: The carbonitrile nitrogen is a dominant hydrogen-bond acceptor. It frequently engages in C−H⋯N≡C or N−H⋯N≡C interactions, linking molecules into 1D chains or 2D wave-like sheets[3][4].

-

π−π Stacking: The electron-deficient nature of the carbonitrile-substituted pyridine ring makes it an excellent candidate for face-to-face π−π stacking. Centroid-to-centroid distances typically range from 3.6 to 3.8 Å[4][5].

-

Hirshfeld Surface: Advanced computational analysis of the 3D Hirshfeld surface reveals that H⋯H and C⋯C (indicative of π−π stacking) contacts account for the majority of the crystal packing stabilization[7][8].

Pharmacophoric contributions of the 4-methoxy-6-methyl-nicotinonitrile scaffold in SBDD.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and intermolecular interaction metrics for 4-methoxy-nicotinonitrile derivatives, synthesizing data from established literature[4][5][6][8].

Table 1: Typical Crystallographic Data & Refinement Parameters

| Parameter | Expected Range / Value for Nicotinonitrile Derivatives |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c , P21212 , or Pbcn |

| Temperature | 100(2) K to 293(2) K |

| Radiation | Mo K α ( λ=0.71073 Å) |

| Pyridine Core RMS Deviation | <0.02 Å (Highly planar) |

| Methoxy Torsion Angle (C-O-C-C) | 0∘±15∘ or 180∘±15∘ (Coplanar) |

| Final R1 / wR2 | R1<0.05 / wR2<0.15 |

Table 2: Key Supramolecular Interactions in Solid-State Packing

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Structural Role |

| Hydrogen Bonding | C−H⋯N≡C | 3.30 – 3.50 | Forms 1D chains or 2D sheets; dictates solubility. |

| π−π Stacking | Pyridine Centroid ⋯ Centroid | 3.60 – 3.80 | Stabilizes 3D lattice; face-to-face sandwich motifs. |

| C−H⋯π | Methyl/Methoxy C−H⋯π | 2.70 – 2.90 | Edge-to-face stabilization of adjacent layers. |

Conclusion

The crystal structure analysis of 4-methoxy-6-methyl-nicotinonitrile is not merely an academic exercise in geometric measurement; it is a foundational step in rational drug design. By strictly adhering to the SC-XRD protocols outlined above, researchers can accurately map the p−π conjugation of the methoxy group and the hydrogen-bonding vectors of the nitrile moiety. These highly specific structural insights directly inform the computational modeling required to optimize pharmacokinetic properties, such as microsomal stability and blood-brain barrier penetrance, ultimately accelerating the path from chemical scaffold to clinical candidate.

References

- Source: PMC / NIH (bioRxiv)

- 6-(4-Aminophenyl)

- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights Source: PMC / NIH URL

- Crystal structure of 2-benzylamino-4-(4-methoxyphenyl)

- 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)

- Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)

- 4-(2-Fluorophenyl)

- Source: Google Patents (CA3014192A1)

Sources

- 1. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]

- 2. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 2-benzylamino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscapes of 4-Substituted-6-Methyl-Nicotinonitriles: An In-Depth Technical Guide for Drug Discovery

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a critical, yet often overlooked, parameter in drug design and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive exploration of tautomerism in 4-substituted-6-methyl-nicotinonitrile compounds, a scaffold of increasing interest in medicinal chemistry. We will delve into the principal tautomeric forms—keto-enol, amino-imino, and thione-thiol—dictated by the nature of the 4-substituent. This guide will elucidate the structural and electronic factors governing tautomeric equilibria, detail robust experimental and computational methodologies for their characterization, and offer field-proven insights into the practical implications for drug discovery researchers, scientists, and development professionals.

The Significance of Tautomerism in Medicinal Chemistry

The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold found in numerous biologically active compounds.[1] The introduction of substituents at the 4-position that can participate in prototropic tautomerism opens up a landscape of chemical diversity from a single molecular entity. The seemingly subtle shift of a proton can lead to dramatic changes in a molecule's properties and its interactions with biological targets. For instance, a change from a keto to an enol tautomer can alter a molecule's hydrogen bond donor-acceptor profile, which is fundamental to protein-ligand recognition.[2] Therefore, a thorough understanding and characterization of the predominant tautomeric form(s) in different environments is not merely an academic exercise but a crucial step in the rational design of effective and safe therapeutic agents.

Tautomeric Equilibria in 4-Substituted-6-Methyl-Nicotinonitriles

The nature of the substituent at the 4-position of the 6-methyl-nicotinonitrile ring dictates the type of tautomerism observed. The primary forms are:

-

Keto-Enol Tautomerism (4-Hydroxy Substituent): When the 4-substituent is a hydroxyl group, the compound can exist in equilibrium between the enol (4-hydroxynicotinonitrile) and keto (4-pyridone) forms.

-

Amino-Imino Tautomerism (4-Amino Substituent): A 4-amino substituent can lead to an equilibrium between the amino and the imino tautomers.

-

Thione-Thiol Tautomerism (4-Mercapto Substituent): With a 4-mercapto group, the compound can exist as either a thiol or a thione.

The position of these equilibria is a delicate balance of several factors, including the intrinsic stability of the tautomers, the electronic effects of the substituents on the pyridine ring (including the electron-withdrawing cyano group), and the influence of the surrounding environment (solvent polarity, pH, and temperature).[3]

Keto-Enol Tautomerism in 4-Hydroxy-6-methyl-nicotinonitrile

For 4-hydroxypyridine derivatives, the keto-enol equilibrium generally favors the pyridone (keto) form in solution and the solid state.[4] This preference is largely attributed to the greater thermodynamic stability of the amide-like resonance in the pyridone ring compared to the aromatic stabilization of the hydroxypyridine form.

The electron-withdrawing nature of the cyano group at the 3-position is expected to significantly influence this equilibrium.[3][5] It can stabilize the negative charge on the oxygen in the enolate intermediate of the interconversion, which might shift the equilibrium. However, studies on related cyanohydroxypyridines have shown that the cyano group can, in some cases, surprisingly reduce the proportion of the enol (pyridol) form.[5]

Diagram 1: Keto-Enol Tautomerism

Caption: Equilibrium between the keto and enol tautomers of 4-hydroxy-6-methyl-nicotinonitrile.

Amino-Imino Tautomerism in 4-Amino-6-methyl-nicotinonitrile

In the case of aminopyridines, the amino form is generally the more stable tautomer. The imino form, which disrupts the aromaticity of the pyridine ring, is typically present in much lower concentrations. Quantum-mechanical studies on 2-aminopurine have concluded that the amino-imino tautomerism is not the primary cause of its mutagenic activity, highlighting the predominance of the amino form.[6]

For 4-amino-6-methyl-nicotinonitrile, the amino tautomer is expected to be the dominant species. X-ray crystal structures of related 2-amino-nicotinonitrile derivatives have confirmed the presence of the amino form in the solid state.[7]

Diagram 2: Amino-Imino Tautomerism

Caption: Equilibrium between the amino and imino tautomers of 4-amino-6-methyl-nicotinonitrile.

Thione-Thiol Tautomerism in 4-Mercapto-6-methyl-nicotinonitrile

The thione-thiol equilibrium in mercaptopyridines is highly sensitive to the solvent. In polar solvents, the thione form is generally favored, while in non-polar solvents, the thiol form can predominate.[8] This is due to the greater polarity of the thione tautomer. The formation of intermolecular hydrogen bonds in polar solvents also stabilizes the thione form. For 4-mercapto-6-methyl-nicotinonitrile, it is anticipated that the thione form will be the major species in polar media like water or DMSO, which are commonly used in biological assays.

Diagram 3: Thione-Thiol Tautomerism

Caption: Equilibrium between the thione and thiol tautomers of 4-mercapto-6-methyl-nicotinonitrile.

Experimental Methodologies for Tautomerism Analysis

A multi-pronged approach combining several spectroscopic and analytical techniques is essential for the unambiguous characterization of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying tautomerism in solution.[9]

-

¹H NMR: The chemical shifts of protons attached to or near the tautomerizing group are highly sensitive to the electronic environment. For example, the chemical shift of the N-H proton in a pyridone will be significantly different from the O-H proton in a hydroxypyridine. However, if the rate of interconversion between tautomers is fast on the NMR timescale, an averaged spectrum is observed. In such cases, variable temperature NMR studies can be employed to slow down the exchange and potentially resolve the signals of individual tautomers.

-

¹³C NMR: The chemical shift of the carbon atom at the 4-position is a key indicator. For instance, a keto-enol tautomerism will show a carbonyl carbon signal (typically >160 ppm) for the keto form and a carbon bearing a hydroxyl group (typically 140-160 ppm) for the enol form.

-

"Fixed" Derivatives: The synthesis and NMR analysis of N-methylated or O/S-methylated derivatives, which "lock" the molecule into a specific tautomeric form, is a powerful strategy.[10] The comparison of the NMR spectra of these fixed derivatives with that of the tautomerizable compound allows for the confident assignment of signals corresponding to each tautomer and the quantification of their relative populations.

Experimental Protocol: ¹H NMR for Tautomeric Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the 4-substituted-6-methyl-nicotinonitrile compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration (typically 5-10 mg/mL).

-

Acquisition of ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Signal Integration: Carefully integrate the signals corresponding to specific protons of each tautomer. For example, in a keto-enol equilibrium, integrate the N-H proton of the keto form and the O-H proton of the enol form.

-

Calculation of Tautomeric Ratio: The ratio of the integrals of the characteristic signals directly corresponds to the molar ratio of the tautomers in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λ_max).[11] The π-systems of the different tautomers lead to different electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis

-

Preparation of Stock Solutions: Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile).

-

Solvent Study: Prepare dilute solutions of the compound in a range of solvents with varying polarities.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).

-

Analysis: Compare the λ_max values and the overall spectral profiles in different solvents. Significant shifts in λ_max with solvent polarity are indicative of a shift in the tautomeric equilibrium. The spectra can also be compared to those of "fixed" derivatives to assign absorption bands to specific tautomers.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[7] By precisely locating the positions of all atoms, including hydrogen atoms, this technique can unambiguously distinguish between, for example, a C=O bond and a C-OH bond, or an N-H bond and an N atom without a directly attached hydrogen.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using standard crystallographic software. The positions of hydrogen atoms can often be located from the difference electron density map, providing direct evidence for the tautomeric form.

Table 1: Summary of Spectroscopic Techniques for Tautomerism Analysis

| Technique | Information Provided | Causality Behind Experimental Choice |

| ¹H and ¹³C NMR | Quantitative ratio of tautomers in solution; structural information for each tautomer. | Chemical shifts are highly sensitive to the local electronic environment, which differs significantly between tautomers. |

| UV-Vis Spectroscopy | Qualitative and sometimes quantitative information on the tautomeric equilibrium in different solvents. | The distinct π-electron systems of tautomers result in different electronic absorption spectra. |

| X-ray Crystallography | Unambiguous determination of the tautomeric form in the solid state. | Provides the precise three-dimensional arrangement of atoms, including the location of protons. |

Computational Chemistry: A Predictive Tool

In the absence of experimental data, and as a powerful complementary tool, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into tautomeric equilibria.[4][12][13]

Computational Protocol: DFT for Tautomer Stability Prediction

-

Structure Generation: Build the three-dimensional structures of all possible tautomers of the 4-substituted-6-methyl-nicotinonitrile compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[12]

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized tautomers. The relative energies will indicate the most stable tautomer in the gas phase.

-

Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[13] This will provide insights into the tautomeric equilibrium in different solvent environments.

Diagram 4: Integrated Workflow for Tautomerism Analysis

Caption: A comprehensive workflow for the study of tautomerism in drug discovery.

Conclusion and Future Directions

The tautomeric state of 4-substituted-6-methyl-nicotinonitrile compounds is a critical determinant of their chemical and biological properties. This guide has outlined the key types of tautomerism relevant to this scaffold and provided a robust framework of experimental and computational methods for their comprehensive analysis. For researchers in drug discovery, a proactive approach to understanding and characterizing tautomerism is essential. The early identification of the predominant tautomeric form(s) under physiological conditions can prevent costly late-stage failures and enable the design of more effective and reliable drug candidates. Future work in this area should focus on building a larger experimental database of tautomeric equilibria for a wider range of substituted nicotinonitriles to refine predictive computational models and further enhance our ability to rationally design molecules with desired tautomeric properties.

References

-

Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Eur. J. Org. Chem.2025 , 28, e202401384. [Link]

-

Spinner, E. & Yeoh, G. B. Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines: 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine and 5-cyano-2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine. J. Chem. Soc. B1971 , 296. [Link]

-

NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules2023 , 28(8), 3369. [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

-

Shee, Y. et al. Quantum Simulation of Preferred Tautomeric State Prediction. arXiv2022 , arXiv:2210.02977. [Link]

-

Inutsuka, S. et al. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. Spectrochim. Acta A Mol. Biomol. Spectrosc.2005 , 62(4-5), 1157-1164. [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Pharm. Res.2023 , 7(1), 1-20. [Link]

-

Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. Front. Mol. Biosci.2021 , 8, 786532. [Link]

-

Brovarets, O. O. & Hovorun, D. M. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. Phys. Chem. Chem. Phys.2015 , 17(24), 15975-15986. [Link]

-

4-Hydroxy-6-methyl-nicotinic acid. PubChem. [Link]

-

Scheiner, S. Versatility of the Cyano Group in Intermolecular Interactions. Molecules2021 , 26(11), 3223. [Link]

-

Relaxations of Methylpyridinone Tautomers at the C60 Surfaces: DFT Studies. ResearchGate. [Link]

-

Puzzarini, C. & Barone, V. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. J. Chem. Theory Comput.2023 , 19(16), 5437-5447. [Link]

-

Raczyńska, E. D. et al. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. Molecules2025 , 30(9), 1987. [Link]

-

Zubarev, A. A. et al. 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Science Alert. [Link]

-

Tautomer Database: A Comprehensive Resource for Tautomerism Analyses. J. Chem. Inf. Model.2014 , 54(7), 1856-1864. [Link]

-

Hosseinzadeh, Z. et al. Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Aalto Research Portal. [Link]

-

Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. J. Mol. Model.2016 , 22(5), 105. [Link]

-

Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. ResearchGate. [Link]

-

Tautomerism in a DADNE embedded pull-push type structures-A DFT treatise. To Chemistry Journal2020 , 6, 199-207. [Link]

-

A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry2015 , 31(2), 857-863. [Link]

-

Victory, P. et al. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. J. Chem. Soc., Perkin Trans. 11989 , 2269-2272. [Link]

-

Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules2013 , 18(1), 878-896. [Link]

-

REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Medical Research and Pharmaceutical Sciences2015 , 2(1), 28-40. [Link]

-

Vadgama, J. H. et al. SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences2022 , 8(3), 1-8. [Link]

-

Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. ResearchGate. [Link]

-

DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. Asian Journal of Physics2014 , 23(4), 521-532. [Link]

-

Kotb, E. R. et al. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chim. Slov.2009 , 56, 908-919. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Slideshare. [Link]

-

Krauze, A. A. et al. Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. [Link]

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry2018 , 34(3), 1461-1470. [Link]

-

Krauze, A. A. et al. Synthesis and some reactions of 3-cyanopyridine-2-thiones. SciSpace. [Link]

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules2021 , 26(12), 3562. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. arxiv.org [arxiv.org]

- 5. Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines: 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine and 5-cyano-2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. research.aalto.fi [research.aalto.fi]

- 8. 4-Hydroxy-6-methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. purkh.com [purkh.com]

- 13. orientjchem.org [orientjchem.org]

The Structural Privilege of 4-Methoxy-6-methyl-nicotinonitrile in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, certain low-molecular-weight building blocks emerge as "privileged scaffolds"—structures that consistently yield high-affinity interactions across diverse biological targets. 4-Methoxy-6-methyl-nicotinonitrile (and its tautomeric/substituted derivative, 2-hydroxy-4-methoxy-6-methylpyridine-3-carbonitrile) is one such scaffold. Originally utilized as a versatile intermediate in general heterocyclic synthesis, it has become a cornerstone in the development of epigenetic modulators, specifically Enhancer of Zeste Homolog 2 (EZH2) inhibitors, and ubiquitin-specific protease (USP) inhibitors.

This whitepaper explores the historical evolution, mechanistic causality, and synthetic methodologies surrounding this scaffold, providing drug development professionals with a comprehensive guide to its application in overcoming pharmacokinetic bottlenecks, such as blood-brain barrier (BBB) penetrance and microsomal instability.

Historical Evolution in Drug Discovery

Phase 1: The Epigenetic Era and EZH2 Inhibition

The breakthrough application of the 4-methoxy-6-methyl-nicotinonitrile scaffold occurred during the race to target the Polycomb Repressive Complex 2 (PRC2). EZH2, the catalytic engine of PRC2, drives tumorigenesis via trimethylation of histone H3 at lysine 27 (H3K27me3). Early high-throughput screening identified the 2-oxo-1,2-dihydropyridine (pyridone) ring as a critical pharmacophore for EZH2 active-site binding.

Compounds like CPI-1205 and Tazemetostat utilized this pyridone core to achieve sub-nanomolar potency[1][2]. The N-H of the pyridone ring serves as a critical hydrogen bond donor to the Asn688 residue in the EZH2 binding pocket. However, this same hydrogen bond donor restricts membrane permeability, rendering these first-generation inhibitors highly susceptible to P-glycoprotein (MDR1) efflux and effectively blocking them from penetrating the blood-brain barrier (BBB).

Phase 2: Overcoming the Blood-Brain Barrier (BBB)

To treat central nervous system (CNS) malignancies, researchers hypothesized that N-methylation of the pyridone ring would eliminate the problematic hydrogen bond donor, thereby improving BBB penetrance. While N-methylation successfully improved brain exposure, it caused a precipitous drop in biochemical potency due to the loss of the Asn688 interaction.

This is where the 4-methoxy substitution became the linchpin of the chemical strategy. Researchers discovered that modifying the 4-position of the pyridone ring could compensate for the lost N-H interaction by optimizing van der Waals contacts within the hydrophobic pocket of EZH2. While thiomethyl (-SMe) groups were initially tested and showed high potency, they suffered from poor human liver microsome (HLM) stability. The incorporation of a 4-methoxy group (derived directly from 4-methoxy-6-methyl-nicotinonitrile) struck the perfect balance: it reduced lipophilicity (lowering AlogP), significantly improved microsomal stability, and maintained sub-nanomolar target engagement[3]. This led to the discovery of TDI-6118 , the first reported brain-penetrant EZH2 inhibitor.

Caption: Mechanism of EZH2-mediated oncogenesis and targeted inhibition by 4-methoxy pyridone derivatives.

Mechanistic Insights: Causality in Experimental Choices

The structural tuning of the 4-methoxy-6-methyl-nicotinonitrile scaffold is a masterclass in structure-activity relationship (SAR) optimization. Every functional group serves a specific, causal purpose:

-

The 6-Methyl Group : Acts as a steric shield and provides necessary hydrophobic bulk to orient the pyridone ring optimally within the EZH2 binding pocket.

-

The 4-Methoxy Group : Replaces bulkier, more lipophilic groups (like -SMe). By lowering the AlogP, the methoxy group prevents the molecule from becoming a strong substrate for MDR1 efflux pumps, while simultaneously protecting the core from rapid oxidative metabolism by cytochrome P450 enzymes in the liver.

-

The Nitrile (-CN) to Aminomethyl Conversion : The carbonitrile group at the 3-position is highly electrophilic and serves as the perfect synthetic handle. It is readily reduced to a primary amine or converted to a chloromethyl group, allowing for modular coupling to various core macrocycles (e.g., indoles, 7-membered lactams).

Quantitative SAR Data Summary

The following table summarizes the causal relationship between the 4-position substitution on the pyridone ring and the resulting pharmacokinetic/pharmacodynamic profile during the optimization of brain-penetrant EZH2 inhibitors[3].

| Pyridone Substitution | AlogP | Human Liver Microsome (HLM) Stability (T½ min) | MDR1 Efflux Ratio | EZH2 Biochemical IC₅₀ (nM) |

| 4-H (Unsubstituted) | 2.8 | < 10 | 15.2 | 12.5 |

| 4-Methyl (-CH₃) | 3.2 | 15 | 18.4 | 4.2 |

| 4-Thiomethyl (-SMe) | 3.8 | < 5 | 22.1 | 0.8 |

| 4-Methoxy (-OMe) | 2.5 | > 45 | 2.8 | 1.1 |

Data demonstrates that the 4-methoxy substitution provides the optimal therapeutic window, balancing high biochemical potency with low efflux and high metabolic stability.

Self-Validating Experimental Protocol

To utilize 2-hydroxy-4-methoxy-6-methylpyridine-3-carbonitrile in drug discovery, it must first be converted into a reactive electrophile, typically a benzyloxy-protected chloromethylpyridine intermediate.

The following protocol is designed as a self-validating system . Each chemical transformation is paired with an immediate analytical checkpoint to ensure reaction fidelity before proceeding, preventing the propagation of synthetic errors.

Synthesis of 2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine

Step 1: O-Benzylation of the Pyridone Core

-

Reaction : Dissolve 2-hydroxy-4-methoxy-6-methylpyridine-3-carbonitrile (1.0 eq) in anhydrous toluene. Add silver carbonate (Ag₂CO₃, 0.6 eq) and benzyl bromide (BnBr, 1.1 eq).

-

Conditions : Stir the suspension at 80°C under a nitrogen atmosphere for 12 hours.

-

Causality : Ag₂CO₃ is chosen over standard amine bases to drive selective O-alkylation over N-alkylation, locking the molecule in the pyridine tautomeric form.

-

Validation Checkpoint : Perform Thin Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. The product should appear as a new UV-active spot at Rf ~0.6. Confirm mass via LCMS (ESI+): [M+H]⁺ expected at m/z 255.

Step 2: Reduction of the Nitrile to an Alcohol

-

Reaction : Cool the solution of the benzylated intermediate (1.0 eq) in anhydrous THF to -78°C. Dropwise, add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 2.5 eq).

-

Conditions : Stir at -78°C for 2 hours, then carefully quench with saturated aqueous Rochelle's salt.

-

Causality : DIBAL-H at cryogenic temperatures prevents over-reduction to the amine, stopping at the aldehyde intermediate which is subsequently reduced to the primary alcohol upon aqueous workup.

-

Validation Checkpoint : Infrared Spectroscopy (IR) must show the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹. ¹H-NMR should reveal a new singlet at ~4.6 ppm integrating to 2H (the new -CH₂OH group).

Step 3: Chlorination

-

Reaction : Dissolve the resulting alcohol in anhydrous dichloromethane (DCM) at 0°C. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

-

Conditions : Stir for 1 hour at room temperature. Concentrate in vacuo.

-

Causality : SOCl₂ provides a clean conversion to the alkyl chloride with only volatile byproducts (SO₂ and HCl), eliminating the need for complex aqueous workups that could degrade the product.

-

Validation Checkpoint : Final LCMS must confirm the isotopic pattern characteristic of a single chlorine atom (approx. 3:1 ratio of m/z M / M+2).

Caption: Self-validating synthetic workflow for generating the reactive EZH2 inhibitor precursor.

Conclusion

The journey of 4-methoxy-6-methyl-nicotinonitrile from a simple organic building block to the core pharmacophore of brain-penetrant EZH2 inhibitors underscores the power of precise steric and electronic tuning in medicinal chemistry. By leveraging the methoxy group to lower lipophilicity and improve microsomal stability, and utilizing the nitrile group as a versatile synthetic handle, researchers have successfully navigated the complex pharmacokinetic barriers of the blood-brain barrier. As targets like EZH2, KAT6A, and USP28 continue to dominate oncology pipelines, this privileged scaffold will remain an indispensable tool for drug developers.

References

- A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors ACS Medicinal Chemistry Letters

- 1H-indole-3-carboxamide (CPI-1205)

- The Importance of Being Me: Magic Methyls, Methyltransferase Inhibitors, and the Discovery of Tazemetostat Journal of Medicinal Chemistry - ACS Public

- CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Google P

Sources

Application Note: Efficient Methoxylation of 4-Chloro-6-methylnicotinonitrile via Nucleophilic Aromatic Substitution (SNAr)

Introduction and Strategic Context

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the methoxylation of 4-chloro-6-methylnicotinonitrile to yield 4-methoxy-6-methylnicotinonitrile is a highly valuable transformation. This intermediate is frequently utilized in the synthesis of complex therapeutics, including modulators of methyl-modifying enzymes (such as EZH2 inhibitors)[1] and ubiquitin-specific protease (USP28/USP25) inhibitors[2].

This application note provides a field-proven, highly optimized protocol for this transformation, detailing the mechanistic causality behind each experimental parameter to ensure high yields, reproducibility, and analytical purity.

Mechanistic Rationale (Causality in Experimental Design)

The conversion of 4-chloro-6-methylnicotinonitrile to its methoxy analog proceeds via a Nucleophilic Aromatic Substitution (SNAr) .

-

Electronic Activation : The reaction is driven by the strong electron-withdrawing nature of both the pyridine nitrogen and the cyano (-CN) group at the 3-position. These functional groups synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the C4 position highly electrophilic and susceptible to attack by the methoxide anion[3].

-

Meisenheimer Complex Formation : Upon attack by sodium methoxide, a negatively charged Meisenheimer intermediate is formed. The thermal energy provided by refluxing conditions (65 °C) is required to overcome the activation energy barrier for the expulsion of the chloride leaving group, restoring aromaticity.

-

Moisture Exclusion : The strict use of anhydrous methanol and a nitrogen atmosphere is not merely best practice; it is a mechanistic necessity. The presence of water generates hydroxide ions ( OH− ) in equilibrium with methoxide. Hydroxide is a potent nucleophile that will competitively attack the C4 position, leading to the formation of the undesired 4-hydroxy-6-methylnicotinonitrile byproduct[1].

Experimental Workflow

Experimental workflow for the methoxylation of 4-chloro-6-methylnicotinonitrile.

Quantitative Reagent Data

To guarantee a self-validating system, precise stoichiometric ratios must be maintained. The use of a commercial 25% wt solution of sodium methoxide is recommended over solid NaOMe, as the solid is highly hygroscopic and prone to introducing adventitious water.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Chloro-6-methylnicotinonitrile | 152.58 | 1.0 | 1.00 g (6.55 mmol) | Electrophile / Starting Material |

| Sodium Methoxide (25% wt in MeOH) | 54.02 | 3.0 | 4.50 mL (19.6 mmol) | Nucleophile / Base |

| Methanol (Anhydrous, 99.8%) | 32.04 | - | 30.0 mL | Solvent |